

Certificate of analysis for butylmalonic acid reference material

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Butylmalonic acid

Cat. No.: B1203428

Get Quote

Comparative Guide to Butylmalonic Acid Reference Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a **butylmalonic acid** reference material, offering a comparison with potential alternatives and detailing the experimental data that underpins its certification. The information presented is designed to assist researchers in making informed decisions when selecting a reference standard for their analytical and developmental needs.

Certificate of Analysis: Butylmalonic Acid

Below is a representative Certificate of Analysis (CoA) for a high-purity **butylmalonic acid** reference material. This CoA outlines the typical specifications and analytical results for a certified lot.

Table 1: Certificate of Analysis - Butylmalonic Acid Reference Material

Test	Specification	Result	Method
Appearance	White to off-white crystalline powder	Conforms	Visual Inspection
Identity (IR)	Conforms to reference spectrum	Conforms	Infrared Spectroscopy
Identity (¹H NMR)	Conforms to structure	Conforms	¹ H NMR Spectroscopy
Purity (Titration)	≥ 99.5%	99.8%	Acid-Base Titration
Purity (HPLC)	≥ 99.5% (Area %)	99.9%	HPLC-UV
Melting Point	104 - 108 °C	105 - 107 °C	Capillary Method
Water Content	≤ 0.5%	0.1%	Karl Fischer Titration
Residual Solvents	Meets USP <467> requirements	Conforms	GC-HS
Inorganic Impurities	≤ 0.1%	< 0.1%	Sulfated Ash
Lot Number	BMA-2025-001	-	-
Date of Analysis	2025-12-15	-	-

Comparison with Alternative Reference Materials

The selection of a reference material often involves comparing its certified values and impurity profile with those of other available standards or similar compounds. The following table provides a comparative overview of **butylmalonic acid** with two common dicarboxylic acid reference materials: malonic acid and succinic acid.

Table 2: Comparison of Dicarboxylic Acid Reference Materials

Parameter	Butylmalonic Acid	Malonic Acid	Succinic Acid
Purity (Typical)	≥ 99.5%	≥ 99.5%	≥ 99.5%
Molecular Weight	160.17 g/mol	104.06 g/mol	118.09 g/mol
Melting Point	104 - 108 °C	135 - 137 °C (dec.)	185 - 190 °C
Solubility in Water	Sparingly soluble	Very soluble	Soluble
Key Impurities	Unreacted starting materials (e.g., diethyl malonate, butyl bromide), dialkylated products	Synthesis byproducts	Maleic acid, Fumaric acid

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are the key experimental protocols used for the analysis of the **butylmalonic acid** reference material.

Purity Determination by Acid-Base Titration

This method determines the purity of **butylmalonic acid** by titrating its acidic protons with a standardized basic solution.

Methodology:

- Sample Preparation: Accurately weigh approximately 150 mg of the **butylmalonic acid** reference material and dissolve it in 50 mL of neutralized ethanol.
- Titrant: Use a standardized 0.1 N sodium hydroxide solution.
- Procedure: Titrate the sample solution with the standardized sodium hydroxide solution using a potentiometric endpoint detection system.
- Calculation: The purity is calculated based on the volume of titrant consumed to reach the second equivalence point, corresponding to the neutralization of both carboxylic acid groups.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of **butylmalonic acid** and to identify and quantify any impurities.

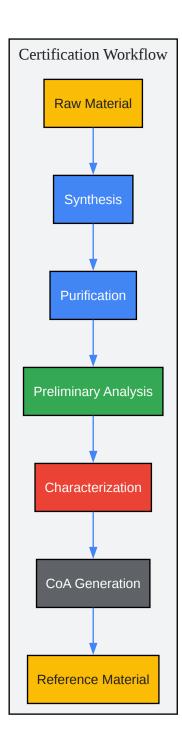
Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Prepare a 1 mg/mL solution of **butylmalonic acid** in the mobile phase.
- Analysis: Inject the sample and calculate the area percentage of the main peak and any impurity peaks.

Structural Confirmation by ¹H NMR Spectroscopy

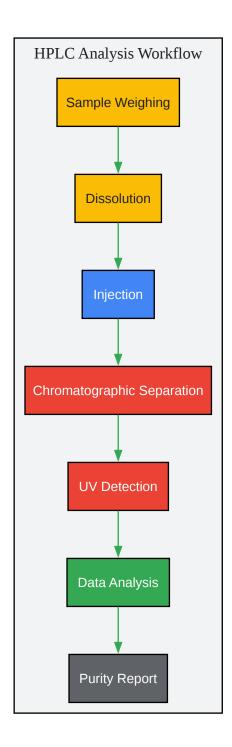
Quantitative NMR (qNMR) can be employed for an accurate purity assessment against a certified internal standard.

Methodology:


- Sample Preparation: Accurately weigh the butylmalonic acid reference material and a certified internal standard (e.g., maleic acid) into an NMR tube.
- Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition: Acquire the ¹H NMR spectrum using appropriate relaxation delays to ensure quantitative results.

• Analysis: The purity is calculated by comparing the integral of a characteristic **butylmalonic acid** proton signal to the integral of a known proton signal from the internal standard.

Visualizations


The following diagrams illustrate key workflows related to the analysis and certification of a chemical reference material.

Click to download full resolution via product page

Certification workflow for a reference material.

Click to download full resolution via product page

Workflow for HPLC purity analysis.

 To cite this document: BenchChem. [Certificate of analysis for butylmalonic acid reference material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203428#certificate-of-analysis-for-butylmalonic-acid-reference-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com